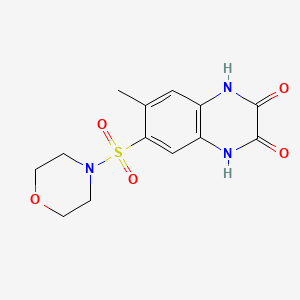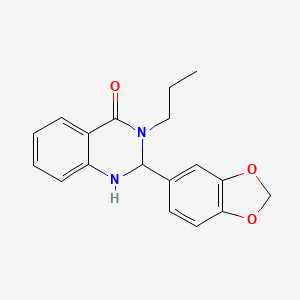
6-Methyl-7-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of a morpholine sulfonyl group and a methyl group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
6-Methyl-7-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism by which 6-Methyl-7-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione exerts its effects involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
Uniqueness
Compared to similar compounds, 6-Methyl-7-(morpholin-4-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a quinoxaline core and a morpholine sulfonyl group makes it particularly versatile for various applications.
Properties
Molecular Formula |
C13H15N3O5S |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
6-methyl-7-morpholin-4-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C13H15N3O5S/c1-8-6-9-10(15-13(18)12(17)14-9)7-11(8)22(19,20)16-2-4-21-5-3-16/h6-7H,2-5H2,1H3,(H,14,17)(H,15,18) |
InChI Key |
GLTCLXAGGPOAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCOCC3)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone](/img/structure/B12486515.png)
![1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B12486529.png)
![N-(2,5-dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12486530.png)
![Propyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486531.png)

![3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B12486536.png)
![N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide](/img/structure/B12486544.png)
![N-{4-[(2,6-dichlorobenzyl)amino]phenyl}acetamide](/img/structure/B12486549.png)
![4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12486563.png)
![4-[Bis(1,3-benzodioxol-5-ylcarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12486581.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B12486582.png)
![methyl 4-[({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)amino]-4-oxobutanoate](/img/structure/B12486588.png)
![N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12486596.png)
![5-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486606.png)
